molecular formula C5H9NOS B8260998 2-Pyrrolidinecarbothioic acid CAS No. 1823322-47-9

2-Pyrrolidinecarbothioic acid

Cat. No.: B8260998
CAS No.: 1823322-47-9
M. Wt: 131.20 g/mol
InChI Key: AFMIFWUUCHCHNN-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarbothioic acid (CAS: 64369-68-2) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₉NOS and a molecular weight of 131.2 g/mol. Structurally, it consists of a pyrrolidine ring (a five-membered saturated ring with four carbon atoms and one nitrogen atom) substituted with a carbothioic acid (–COSH) group at the 2-position . This compound is also known by its systematic name (S)-pyrrolidine-1-carbothioic acid and is utilized in organic synthesis, pharmaceutical intermediates, and as a ligand in catalysis .

Properties

IUPAC Name

pyrrolidine-2-carbothioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMIFWUUCHCHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823322-47-9
Record name 2-Pyrrolidinecarbothioic acid, (RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823322479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PYRROLIDINECARBOTHIOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC55BS3L47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidinecarbothioic acid typically involves the reaction of pyrrolidine with carbon disulfide and a base, followed by acidification. One common method is as follows:

    Reaction with Carbon Disulfide: Pyrrolidine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. This forms the corresponding dithiocarbamate salt.

    Acidification: The dithiocarbamate salt is then acidified using hydrochloric acid or sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinecarbothioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: The thiocarboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Pyrrolidinecarbothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-pyrrolidinecarbothioic acid involves its interaction with specific molecular targets. It can act as a nucleophile due to the presence of the thiocarboxylic acid group, allowing it to participate in various biochemical reactions. The exact pathways and targets depend on the specific application and the nature of the reaction it is involved in.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Systems : While this compound has a simple saturated pyrrolidine ring, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid features a fused bicyclic system (pyrrolopyridine), enhancing planarity for interactions in biological systems .
  • Functional Groups : The thioic acid (–COSH) group in the target compound offers distinct redox and coordination properties compared to carboxylic acid (–COOH) analogs, which are more polar and acidic .

Physicochemical Properties

  • Solubility: this compound exhibits moderate solubility in polar solvents (e.g., water, ethanol), whereas its ester derivative (CAS 378798-27-7) is highly lipophilic due to the isododecyl chain .
  • LogP : The thioic acid’s LogP (~1.0) is lower than its ester derivative (~6.0) but higher than 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.71), reflecting sulfur’s moderate hydrophobicity .

Biological Activity

2-Pyrrolidinecarbothioic acid (also known as PCA or 2-pyrrolidone-5-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylic acid group. Its structure allows it to interact with various biological systems, leading to multiple observed effects.

Antimicrobial Activity

Research Findings:

  • PCA has demonstrated antimicrobial properties against various spoilage bacteria. In studies involving Lactobacillus and Pediococcus strains, PCA effectively inhibited growth in pathogens such as Enterobacter cloacae and Pseudomonas fluorescens .
  • The antimicrobial activity of PCA remains stable at elevated temperatures but is sensitive to neutralization with ammonium hydroxide, which rapidly diminishes its effectiveness .

Comparison of Antimicrobial Efficacy:

CompoundActivity LevelNotes
This compound (PCA)ModerateEffective against specific spoilage bacteria.
Lactic AcidHighGenerally more effective than PCA.

Therapeutic Applications

PCA's biological activities extend beyond antimicrobial effects, suggesting potential therapeutic applications:

  • Anti-inflammatory Effects : Some studies indicate that compounds related to PCA may exhibit anti-inflammatory properties, making them candidates for treating inflammatory conditions .
  • Antioxidant Properties : Compounds derived from PCA have shown promise in scavenging free radicals, which are implicated in oxidative stress-related diseases .
  • Cancer Research : Novel derivatives of pyrrolidine compounds have been explored for their anticancer activities. These derivatives exhibited varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity towards non-cancerous cells .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial activity of PCA produced by Lactobacillus strains, revealing its effectiveness against spoilage bacteria in food products. The results indicated that PCA could serve as a natural preservative in food technology .
  • Cytotoxicity Assessment :
    • In vitro studies on novel 5-oxopyrrolidine derivatives demonstrated significant anticancer activity against A549 lung adenocarcinoma cells, with some compounds showing reduced viability post-treatment . These findings suggest that modifications of the PCA structure could enhance its therapeutic potential.

Safety and Toxicological Profile

Toxicological assessments have shown that PCA has a relatively high oral LD50 (10.4 g/kg in male mice), indicating a favorable safety profile when used within appropriate dosages . Long-term studies have not reported adverse effects at lower concentrations, reinforcing its potential for therapeutic use.

Q & A

Q. How can researchers verify the identity of 2-Pyrrolidinecarbothioic acid in synthetic batches?

Methodological Answer:

  • Spectroscopic Validation: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of characteristic signals (e.g., thioamide proton at δ ~10–12 ppm in 1H^1H-NMR). Compare data with published spectra from authoritative databases like NIST Chemistry WebBook .
  • Chromatographic Purity: Employ high-performance liquid chromatography (HPLC) with a polar stationary phase to assess purity (>95% recommended for experimental reproducibility) .
  • CAS Registry Cross-Check: Validate the compound using CAS RN 64369-68-2 to avoid confusion with structurally similar pyrrolidine derivatives (e.g., 2-Pyridinecarboxylic acid, which lacks the thioic moiety) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer:

  • Inert Atmosphere: Store under nitrogen or argon to prevent oxidation of the thioic acid group, which can lead to disulfide formation .
  • Temperature Control: Keep at –20°C in amber vials to minimize thermal degradation and photolytic side reactions .
  • Moisture Avoidance: Use desiccants in storage containers, as the compound may hydrolyze in the presence of water, forming pyrrolidine and carbon disulfide .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

Methodological Answer:

  • Thioamide Functionalization: React pyrrolidine-2-carboxylic acid with Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}). However, this method may yield byproducts like disulfides, requiring rigorous purification .
  • Direct Sulfur Insertion: Use thiourea derivatives under acidic conditions. This approach avoids harsh reagents but often results in lower yields (~40–60%) .
  • Critical Note: Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining to detect sulfur-containing intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

Methodological Answer:

  • Database Cross-Referencing: Compare NMR, IR, and mass spectrometry data with standardized entries in NIST Chemistry WebBook or peer-reviewed literature to identify discrepancies caused by solvent effects or impurities .
  • Decomposition Analysis: Test for degradation products (e.g., via GC-MS) if observed spectra deviate from expectations, as thioic acids are prone to oxidation during analysis .
  • Collaborative Verification: Share samples with independent labs to replicate results, ensuring instrument calibration differences are accounted for .

Q. What experimental design considerations are critical for studying the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Ligand-to-Metal Ratio Optimization: Perform titration experiments (e.g., Job’s plot) to determine stoichiometry, as excess ligand can inhibit metal binding .
  • pH Control: Maintain pH 6–8 to balance thioic acid deprotonation (enhancing metal affinity) while avoiding metal hydroxide precipitation .
  • Spectroscopic Probes: Use UV-Vis spectroscopy to monitor charge-transfer bands or electron paramagnetic resonance (EPR) for paramagnetic complexes .

Q. How can researchers address the compound’s propensity for non-specific protein binding in biochemical assays?

Methodological Answer:

  • Blocking Agents: Pre-treat assay plates with bovine serum albumin (BSA) or casein to occupy non-specific binding sites .
  • Competitive Elution: Include low concentrations of detergents (e.g., Tween-20) in buffers to disrupt weak interactions without denaturing proteins .
  • Control Experiments: Run parallel assays with structurally analogous compounds (e.g., pyrrolidine-2-carboxylic acid) to isolate thioic acid-specific effects .

Q. What strategies are effective for analyzing the enantiomeric purity of (S)-2-Pyrrolidinecarbothioic acid in chiral synthesis?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with a cellulose-based chiral column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD): Measure CD spectra in the 200–250 nm range to confirm the dominant enantiomer’s optical activity .
  • Stereochemical Correlation: Compare retention times with commercially available (R)- or (S)-enantiomer standards to validate purity .

Q. How should researchers design mechanistic studies to investigate the thioic acid group’s role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Perform time-dependent inhibition studies with varying substrate concentrations to distinguish between competitive and non-competitive mechanisms .
  • Mutagenesis Mapping: Engineer enzyme variants with targeted active-site mutations (e.g., cysteine-to-serine) to assess binding dependency on thioic acid interactions .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with thermodynamic parameters (ΔG, Kd_d) from isothermal titration calorimetry (ITC) .

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